Anacardic acid C15:3 Anacardic acid C15:3 2-Hydroxy-6-(8, 11, 14-pentadecatrienyl)benzoic acid, also known as 14E)-anacardic acid or (8E11E, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. 2-Hydroxy-6-(8, 11, 14-pentadecatrienyl)benzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-hydroxy-6-(8, 11, 14-pentadecatrienyl)benzoic acid is primarily located in the membrane (predicted from logP). Outside of the human body, 2-hydroxy-6-(8, 11, 14-pentadecatrienyl)benzoic acid can be found in nuts. This makes 2-hydroxy-6-(8, 11, 14-pentadecatrienyl)benzoic acid a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 18654-18-7
VCID: VC21030416
InChI: InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+
SMILES: C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Molecular Formula: C22H30O3
Molecular Weight: 342.5 g/mol

Anacardic acid C15:3

CAS No.: 18654-18-7

Cat. No.: VC21030416

Molecular Formula: C22H30O3

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

Anacardic acid C15:3 - 18654-18-7

Specification

Description 2-Hydroxy-6-(8, 11, 14-pentadecatrienyl)benzoic acid, also known as 14E)-anacardic acid or (8E11E, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. 2-Hydroxy-6-(8, 11, 14-pentadecatrienyl)benzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-hydroxy-6-(8, 11, 14-pentadecatrienyl)benzoic acid is primarily located in the membrane (predicted from logP). Outside of the human body, 2-hydroxy-6-(8, 11, 14-pentadecatrienyl)benzoic acid can be found in nuts. This makes 2-hydroxy-6-(8, 11, 14-pentadecatrienyl)benzoic acid a potential biomarker for the consumption of this food product.
CAS No. 18654-18-7
Molecular Formula C22H30O3
Molecular Weight 342.5 g/mol
IUPAC Name 2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid
Standard InChI InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+
Standard InChI Key QUVGEKPNSCFQIR-AOSYACOCSA-N
Isomeric SMILES C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O
SMILES C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Canonical SMILES C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

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